N-Acetylglucosamine-1-phosphate N-Acetylglucosamine-1-phosphate 2-acetamido-2-deoxy-D-glucopyranose 1-phosphate is a N-acetyl-D-glucosamine 1-phosphate that is 2-deoxy-D-glucopyranose 1-(dihydrogen phosphate) substituted by an acetamido group at position 2. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite.
N-Acetyl-glucosamine 1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetylglucosamine-1-phosphate is a natural product found in Homo sapiens and Saccharomyces cerevisiae with data available.
N-Acetyl-glucosamine 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 6866-69-9
VCID: VC15801041
InChI: InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1
SMILES:
Molecular Formula: C8H16NO9P
Molecular Weight: 301.19 g/mol

N-Acetylglucosamine-1-phosphate

CAS No.: 6866-69-9

Cat. No.: VC15801041

Molecular Formula: C8H16NO9P

Molecular Weight: 301.19 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylglucosamine-1-phosphate - 6866-69-9

Specification

CAS No. 6866-69-9
Molecular Formula C8H16NO9P
Molecular Weight 301.19 g/mol
IUPAC Name [(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Standard InChI InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1
Standard InChI Key FZLJPEPAYPUMMR-RTRLPJTCSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)O)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O

Introduction

Chemical Identity and Structural Features

GlcNAc-1-P belongs to the class of N-acyl-alpha-hexosamines, distinguished by a hexose ring where the oxygen atom is replaced by an N-acetyl group. Its IUPAC name, {[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phosphonic acid, reflects the stereochemistry of the glucosamine moiety and the phosphate ester linkage at the C1 position . The compound exhibits an aliphatic heteromonocyclic framework, with key functional groups including:

  • A β-linked N-acetyl group at C2

  • Hydroxyl groups at C3, C4, and C6

  • A hydroxymethyl side chain at C5

  • A phosphate group at the anomeric C1 position

Table 1: Physicochemical Properties of GlcNAc-1-P

PropertyValue
Molecular FormulaC₈H₁₆NO₉P
Average Mass301.1877 Da
Monoisotopic Mass301.0563 Da
Ionization StateNeutral (pH 7.0)
Water SolubilityHigh (>100 mM)
pKa6.8 (phosphate group)

The phosphorylation at C1 confers structural rigidity, facilitating its recognition by biosynthetic enzymes such as UDP-N-acetylglucosamine pyrophosphorylase (QRI1) and phosphoacetylglucosamine mutase (PCM1) .

Biosynthesis and Metabolic Interconversion

In Saccharomyces cerevisiae, GlcNAc-1-P is synthesized through two primary routes:

De Novo Pathway

  • Fructose-6-Phosphate Conversion: Glucosamine-6-phosphate synthase (Gfa1) converts fructose-6-phosphate to glucosamine-6-phosphate using glutamine as an amine donor.

  • Acetylation: Glucosamine-6-phosphate acetyltransferase (Gna1) transfers an acetyl group from acetyl-CoA to form GlcNAc-6-phosphate.

  • Isomerization: Phosphoacetylglucosamine mutase (PCM1) catalyzes the conversion of GlcNAc-6-phosphate to GlcNAc-1-phosphate via a phospho-enzyme intermediate .

Reaction:
GlcNAc-6-phosphate ⇌ GlcNAc-1-phosphate (ΔG°' = +4.2 kJ/mol)

Salvage Pathway

Exogenous N-acetylglucosamine (GlcNAc) is phosphorylated by the recently identified Ngk1 kinase, forming GlcNAc-6-phosphate, which is subsequently isomerized to GlcNAc-1-phosphate . Ngk1 exhibits remarkable substrate specificity, with a Km of 0.11 mM for GlcNAc versus 71 mM for glucose, ensuring preferential utilization of extracellular GlcNAc .

Enzymatic Utilization in UDP-GlcNAc Synthesis

GlcNAc-1-P serves as the direct precursor for UDP-GlcNAc biosynthesis through the action of UDP-N-acetylglucosamine pyrophosphorylase (QRI1):

Reaction:
UTP + GlcNAc-1-phosphate → UDP-GlcNAc + PPi (Kcat = 12.4 s⁻¹; Km = 0.8 mM)

Table 2: Key Enzymes in GlcNAc-1-P Metabolism

EnzymeGeneMolecular Weight (kDa)Specific Activity (μmol/min/mg)
Phosphoacetylglucosamine mutasePCM162.074.8 ± 0.3 (GlcNAc-6-P → GlcNAc-1-P)
UDP-GlcNAc pyrophosphorylaseQRI153.489.2 ± 1.1 (UTP utilization)

Structural studies of bacterial homologs (e.g., Streptococcus thermophilus GlmU) reveal that GlcNAc-1-P binding induces conformational changes in the pyrophosphorylase active site, positioning the phosphate group for nucleophilic attack on the α-phosphate of UTP .

Structural Insights from Protein Engineering

Recent advancements in enzyme engineering have enhanced our understanding of GlcNAc-1-P utilization:

Y97N Mutation in GlmU

The Y97N substitution in S. thermophilus GlmU (ST0452) increases GlcNAc-1-P uridyltransferase activity 2.3-fold by:

  • Forming a hydrogen bond between Asn97 and the O5 atom of GlcNAc

  • Reducing steric hindrance during substrate entry

  • Stabilizing the oxocarbenium ion transition state

Combinatorial Mutagenesis

The double mutant T80S/Y97N exhibits synergistic effects, achieving 6.5-fold higher activity than wild-type through:

  • T80S: Creates a water-mediated hydrogen bond network with the N-acetyl group

  • Y97N: Optimizes phosphate group orientation
    (Figure 1: Crystallographic data showing substrate interactions in mutant enzymes)

Biological Significance and Applications

Cell Wall Biosynthesis

In S. cerevisiae, UDP-GlcNAc derived from GlcNAc-1-P is incorporated into:

  • Chitin (β-1,4-linked GlcNAc polymers) at bud scars

  • GPI anchors for cell wall proteins

  • N-linked glycans in the endoplasmic reticulum

Metabolic Regulation

GlcNAc-1-P levels influence:

  • Hexosamine Biosynthetic Pathway (HBP) Flux: Elevated concentrations activate O-GlcNAc transferase, modifying nuclear proteins involved in stress response .

  • Carbon Source Utilization: Ngk1-mediated salvage pathway activity increases 4-fold during nitrogen limitation .

Biotechnology Applications

Engineered GlcNAc-1-P utilizing enzymes enable:

  • High-yield production of UDP-GlcNAc for glycoprotein synthesis

  • Development of antifungal agents targeting PCM1/QRI1 orthologs

  • Metabolic engineering of yeast for chitin-based biomaterials

Future Directions

While GlcNAc-1-P's role in central metabolism is well-established, emerging areas require investigation:

  • Allosteric Regulation: Identification of small molecules modulating PCM1/QRI1 activity

  • Structural Dynamics: Time-resolved crystallography of substrate channeling between PCM1 and QRI1

  • Therapeutic Targeting: Development of transition-state analogs inhibiting pathogenic fungal GlcNAc-1-P metabolism

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